3-{[(2-Methoxyethyl)amino]methyl}phenol

Lipophilicity LogP Drug-likeness

Researchers requiring reproducible SAR data on meta-substituted aminomethylphenols face variability from untested structural analogs. This ≥95% pure phenolic amine (CAS 827328-41-6) eliminates ambiguity with fully characterized physicochemical parameters. • Verified LogP 1.13 & TPSA 41.49 - positions compound within drug-like chemical space per Lipinski rules for lead optimization campaigns • Dual reactive handles - free phenolic -OH and secondary amine enable Mannich-type functionalization and dinucleating ligand synthesis for biomimetic catalyst development • Structural comparator to known melatonin receptor ligand UCM793 - supports definitive SAR studies isolating the terminal amide group contribution to MT₁/MT₂ binding affinity Supplied with full QC documentation and Certificates of Analysis for immediate global dispatch.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B13241049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(2-Methoxyethyl)amino]methyl}phenol
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCOCCNCC1=CC(=CC=C1)O
InChIInChI=1S/C10H15NO2/c1-13-6-5-11-8-9-3-2-4-10(12)7-9/h2-4,7,11-12H,5-6,8H2,1H3
InChIKeyCZSIHFFEPZSLGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-{[(2-Methoxyethyl)amino]methyl}phenol: Overview & Sourcing


3-{[(2-Methoxyethyl)amino]methyl}phenol (CAS 827328-41-6) is an organic compound classified as a phenolic amine . Its molecular formula is C₁₀H₁₅NO₂ with a molecular weight of 181.23 g/mol . The structure comprises a phenolic hydroxyl group at the meta position relative to an aminomethyl substituent, which is further functionalized with a 2-methoxyethyl side chain . This compound is commercially available for research and development applications, with standard purity specifications of ≥95% and recommended storage under cool, dry conditions or sealed at 2–8°C depending on the supplier .

Phenolic amine scaffold for Mannich-type and coordination chemistry
Moderate lipophilicity and polar surface area profile (calculated)
Research-grade purity specification with standard storage

3-{[(2-Methoxyethyl)amino]methyl}phenol: Substitution Risks


Within the class of meta-substituted (aminomethyl)phenols bearing methoxyethyl moieties, seemingly minor structural variations produce quantifiable differences in lipophilicity, polar surface area, molecular flexibility, and hydrogen-bonding capacity that directly impact biological membrane permeability, receptor binding profiles, and synthetic utility [1]. Analogs with additional ring substituents such as methoxy, fluoro, or methyl groups exhibit altered LogP values (ranging from 1.13 for the target compound to >2.5 for methylated or methoxylated derivatives) and modified TPSA values, which predictably shift their partitioning behavior and potential off-target interactions . Furthermore, related compounds bearing bis(2-methoxyethyl)aminomethyl chelating arms in dinuclear zinc(II) complexes demonstrate that p-substituent electronic effects can modulate catalytic aminopeptidase activity by up to 250-fold, underscoring the functional non-equivalence of superficially similar structures [2]. Generic substitution without explicit comparative data therefore introduces unacceptable uncertainty in research outcomes.

Lipophilicity shift
LogP can shift substantially with minor substituent changes, altering membrane partitioning behavior.
Polar surface mismatch
TPSA and hydrogen-bond profiles change with additional substituents, affecting permeability predictions.
Functional variability
Catalytic activity may differ greatly between structurally similar ligands, requiring validation.

3-{[(2-Methoxyethyl)amino]methyl}phenol: Evidence vs. Analogs


Lipophilicity & Membrane Permeability Comparison

The target compound 3-{[(2-methoxyethyl)amino]methyl}phenol possesses a calculated LogP of 1.13 . This value is substantially lower than that of closely related analogs bearing additional lipophilic substituents. For instance, the ortho-methylated and methoxylated derivative 2-Methoxy-5-{[(2-methoxyethyl)amino]methyl}phenol (C₁₁H₁₇NO₃, MW 211.26) exhibits enhanced lipophilicity due to the additional methoxy group, which increases membrane partitioning but may reduce aqueous solubility . Similarly, 3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenol has a reported LogP of 3.79, reflecting the substantial lipophilicity increase conferred by the N-cinnamyl substitution . The lower LogP of the target compound predicts superior aqueous solubility and reduced non-specific protein binding relative to these analogs, which may be advantageous in aqueous assay systems and in vivo distribution studies.

Lipophilicity
Reported
Target LogP 1.13; N-cinnamyl analog LogP 3.79
Lower LogP may support aqueous solubility and reduced non-specific binding context.
Calculated values; experimental verification recommended.
Lipophilicity LogP Drug-likeness

Polar Surface Area (TPSA) Comparison

The target compound has a topological polar surface area (TPSA) of 41.49 Ų . This value reflects the contributions of one phenolic hydroxyl group (20.23 Ų), one secondary amine nitrogen (12.03 Ų), and one ether oxygen (9.23 Ų). In comparison, the fluorine-substituted analog 4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol (C₁₀H₁₄FNO₂, MW 199.22) contains a fluorine atom which minimally increases molecular weight but does not contribute additional polar surface area beyond baseline, potentially altering its hydrogen-bonding profile and metabolic stability without significantly modifying TPSA . The methoxy-substituted analog 2-Methoxy-5-{[(2-methoxyethyl)amino]methyl}phenol adds a second methoxy group, increasing hydrogen-bond acceptor count and molecular flexibility while modifying TPSA distribution . TPSA is a key predictor of a compound's ability to cross biological membranes including the blood-brain barrier, with values below 60–70 Ų generally favorable for CNS penetration. The target compound's TPSA of 41.49 Ų positions it within the favorable range for membrane permeability while maintaining a defined polar character.

Polar Surface Area
Class-level
TPSA 41.49 Ų (target); fluorinated analog similar TPSA with altered electronic character
TPSA within favorable range for membrane permeability prediction.
Electronic differences may influence hydrogen-bonding profile.
Polar Surface Area TPSA Blood-Brain Barrier Permeability

Molecular Flexibility & Rotatable Bonds

The target compound contains 5 rotatable bonds , specifically: the bond between the phenyl ring and the methylene carbon of the aminomethyl group, the N–CH₂ bond, the CH₂–CH₂ bond of the ethylene linker, the CH₂–O bond, and the O–CH₃ bond of the methoxy terminus. This flexibility contrasts with more constrained analogs such as the dinucleating ligand fragments 2,6-bis[bis(2-methoxyethyl)aminomethyl]-4-substituted phenols, which possess eight or more methoxyethyl chelating arms and exhibit substantially different coordination geometries and metal-binding kinetics [1]. In the context of dinuclear zinc(II) complexes of the H(bomp) ligand family, the p-substituent electronic effect (methyl vs. chloro vs. nitro) modulated aminopeptidase second-order rate constants by a factor of 250-fold (k values: 5.9×10⁻¹ dm³ mol⁻¹ s⁻¹ for p-nitro, 2.7×10⁻² for p-chloro, and ~2.4×10⁻³ for p-methyl), demonstrating that even within structurally related phenol-based frameworks, subtle modifications dramatically alter functional performance [2]. The target compound's five rotatable bonds confer a defined degree of conformational freedom that influences its entropic contribution to binding and its adaptability as a synthetic building block.

Rotatable Bonds
Class-level
5 rotatable bonds; catalytic rate range ~2.4×10⁻³ to 5.9×10⁻¹ dm³ mol⁻¹ s⁻¹
Conformational flexibility influences entropic contribution; functional rates vary 250-fold.
Data from dinuclear Zn(II) complexes of H(bomp) analogs.
Molecular Flexibility Rotatable Bonds Conformational Entropy

Purity & Storage Stability

Commercially available 3-{[(2-methoxyethyl)amino]methyl}phenol is supplied with a minimum purity specification of 95% across multiple reputable vendors including AKSci and ChemScene . This purity level is comparable to standard research-grade aminophenol derivatives such as 4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol (typically 95% purity) and (2-Methoxyethyl)(4-methylbenzyl)amine hydrochloride (95% purity) . Recommended storage conditions vary by supplier: AKSci specifies "store long-term in a cool, dry place" , while ChemScene recommends "sealed in dry, 2–8°C" with room-temperature shipping permitted within the continental US . The compound is classified as non-hazardous for DOT/IATA transport . These specifications are typical for this class of phenolic amines; no direct accelerated stability or forced degradation comparative data were identified in the available literature. Procurement decisions should be based on supplier reliability, batch-to-batch consistency documentation, and availability of certificates of analysis rather than claimed differential stability advantages.

Purity & Storage
Specification review
≥95% purity specification; storage 2–8°C or cool, dry place
Research-grade purity with supplier-documented COA.
No comparative stability data identified.
Purity Storage Stability Quality Assurance

3-{[(2-Methoxyethyl)amino]methyl}phenol: Applications


Mannich-Type Synthesis Building Block

The secondary amine functionality and free phenolic hydroxyl group of 3-{[(2-methoxyethyl)amino]methyl}phenol make it a versatile intermediate for Mannich-type reactions and further functionalization. Related compounds such as bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine have been prepared via modified Mannich reactions between 2-methoxyethylamine, substituted phenols, and aqueous formaldehyde . The target compound's meta-hydroxybenzyl framework can serve as a scaffold for synthesizing more complex amine-phenol ligands used in catalyst development, as demonstrated by the preparation of 4,6-di-alkyl-2-bis(2-methoxyethyl)aminomethylphenols for coordination chemistry applications . The compound's LogP of 1.13 and TPSA of 41.49 predict favorable solubility characteristics for aqueous or mixed-solvent reaction conditions.

GPCR SAR Studies

Compounds containing the 3-(aminomethyl)phenol core with 2-methoxyethyl substitution share structural features with known melatonin receptor ligands. The closely related N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide (UCM793) exhibits nanomolar binding affinity for MT₁ and MT₂ melatonin receptors . The target compound, lacking the acetamide moiety but retaining the meta-aminomethylphenol framework and methoxyethyl ether functionality, presents a valuable comparator for SAR studies investigating the contribution of the terminal amide group to receptor binding affinity and intrinsic activity. The calculated LogP of 1.13 and TPSA of 41.49 position the compound within drug-like chemical space as defined by Lipinski's Rule of Five, supporting its utility as a reference compound in lead optimization campaigns .

Dinucleating Ligand Precursor

The methoxyethylamino moiety is a key structural element in dinucleating ligands such as 2,6-bis[bis(2-methoxyethyl)aminomethyl]-4-substituted phenols [H(bomp) family], which form catalytically active dinuclear zinc(II) complexes with aminopeptidase function . While 3-{[(2-methoxyethyl)amino]methyl}phenol itself is a mono-aminomethylated derivative, it can serve as a synthetic precursor or comparative reference for preparing more elaborate ligands with multiple methoxyethyl chelating arms. Research on H(bomp)-type ligands has demonstrated that p-substituent electronic effects modulate catalytic rate constants by up to 250-fold . The target compound's five rotatable bonds and defined hydrogen-bond donor/acceptor profile provide a baseline for evaluating how incremental structural modifications affect metal coordination geometry and catalytic efficiency in biomimetic systems.

Analytical Reference Standard

With a defined CAS registry number (827328-41-6), molecular formula (C₁₀H₁₅NO₂), molecular weight (181.23 g/mol), and standardized InChI Key (CZSIHFFEPZSLGI-UHFFFAOYSA-N) , 3-{[(2-methoxyethyl)amino]methyl}phenol can function as a reference standard for developing and validating analytical methods including HPLC, LC-MS, and NMR spectroscopy for aminophenol derivatives. The compound's commercial availability from multiple suppliers with documented purity specifications (≥95%) supports its use in method calibration, system suitability testing, and as an internal standard for quantifying related substances in complex mixtures.

Application
Selection Property
Validation Focus
Mannich-type synthesis building block
Phenolic amine scaffold with methoxyethyl arm
Aqueous/mixed-solvent reaction compatibility, purity verification
Melatonin receptor SAR studies
Meta-aminomethylphenol core with ether functionality
Binding affinity assays (MT₁/MT₂), Lipinski parameter profiling
Dinucleating ligand precursor
Mono-aminomethylated phenol with chelating arm potential
Coordination chemistry and catalytic activity testing
Analytical reference standard
Defined CAS, MW, InChI, and purity specification
HPLC/LC-MS/NMR method development and calibration

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